molecular formula C23H19F3N2O2 B12024219 4-((4-Methylbenzyl)oxy)-N'-(2-(trifluoromethyl)benzylidene)benzohydrazide CAS No. 596836-52-1

4-((4-Methylbenzyl)oxy)-N'-(2-(trifluoromethyl)benzylidene)benzohydrazide

Cat. No.: B12024219
CAS No.: 596836-52-1
M. Wt: 412.4 g/mol
InChI Key: SMXGQTFAUYXEFU-MZJWZYIUSA-N
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Description

4-((4-Methylbenzyl)oxy)-N’-(2-(trifluoromethyl)benzylidene)benzohydrazide is a complex organic compound characterized by the presence of a trifluoromethyl group, a benzylidene group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methylbenzyl)oxy)-N’-(2-(trifluoromethyl)benzylidene)benzohydrazide typically involves multiple steps. One common method includes the reaction of 4-methylbenzyl alcohol with a suitable benzaldehyde derivative in the presence of a base to form the intermediate benzylidene compound. This intermediate is then reacted with hydrazine hydrate to form the final benzohydrazide product. The reaction conditions often involve the use of organic solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-Methylbenzyl)oxy)-N’-(2-(trifluoromethyl)benzylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts such as palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-((4-Methylbenzyl)oxy)-N’-(2-(trifluoromethyl)benzylidene)benzohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((4-Methylbenzyl)oxy)-N’-(2-(trifluoromethyl)benzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-4-((4-methylbenzyl)oxy)-1-(trifluoromethyl)benzene
  • 4-((5E)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid

Uniqueness

4-((4-Methylbenzyl)oxy)-N’-(2-(trifluoromethyl)benzylidene)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

CAS No.

596836-52-1

Molecular Formula

C23H19F3N2O2

Molecular Weight

412.4 g/mol

IUPAC Name

4-[(4-methylphenyl)methoxy]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide

InChI

InChI=1S/C23H19F3N2O2/c1-16-6-8-17(9-7-16)15-30-20-12-10-18(11-13-20)22(29)28-27-14-19-4-2-3-5-21(19)23(24,25)26/h2-14H,15H2,1H3,(H,28,29)/b27-14+

InChI Key

SMXGQTFAUYXEFU-MZJWZYIUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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